molecular formula C20H19N3OS B2513380 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone CAS No. 1105210-79-4

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone

Cat. No.: B2513380
CAS No.: 1105210-79-4
M. Wt: 349.45
InChI Key: CYODPEDOTXLJHS-UHFFFAOYSA-N
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Description

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone is a synthetic chemical hybrid scaffold designed for research and discovery applications. This compound features a 3,4-dihydroisoquinoline moiety, a privileged structure frequently encountered in natural products and pharmaceuticals that is known to impart significant biological activity . The dihydroisoquinoline scaffold is recognized for its potential in medicinal chemistry and has been utilized in the discovery of agents with various activities . This core structure is synthetically tractable, allowing for the exploration of structure-activity relationships (SAR) . The molecule is further functionalized with a 2-(phenylamino)thiazole unit, a heterocycle common in many bioactive compounds. This hybrid architecture makes it a valuable chemical tool for researchers investigating new ligands in medicinal chemistry and biochemistry. It is suitable for in vitro screening, hit-to-lead optimization studies, and probing biological mechanisms. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(2-anilino-1,3-thiazol-4-yl)-1-(3,4-dihydro-1H-isoquinolin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c24-19(23-11-10-15-6-4-5-7-16(15)13-23)12-18-14-25-20(22-18)21-17-8-2-1-3-9-17/h1-9,14H,10-13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYODPEDOTXLJHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CC3=CSC(=N3)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isoquinoline Moiety Synthesis

The 3,4-dihydroisoquinoline fragment is typically synthesized via the Bischler-Napieralski reaction, where β-phenylethylamine derivatives undergo cyclodehydration using phosphoryl chloride (POCl₃) or other acidic dehydrating agents. A modified approach employs microwave-assisted conditions (150°C, 30 min) to reduce reaction times compared to conventional reflux methods (12–18 hr). Recent advances utilize heterogeneous catalysts like zeolite-supported POCl₃, enhancing yields to 82–85% while minimizing byproduct formation.

Thiazole Ring Construction

The 2-(phenylamino)thiazol-4-yl segment is prepared via Hantzsch thiazole synthesis, involving condensation of thiourea derivatives with α-haloketones. For this compound, N-phenylthiourea reacts with 4-bromoacetoacetic acid ethyl ester in ethanol/water (3:1 v/v) at 60°C for 6 hr, yielding 70–73% crude product. Purification via antisolvent crystallization (adding n-hexane to ethanolic solution) increases purity to >98%.

Coupling Strategies for Hybrid Structure Assembly

Ketone Bridge Formation

The critical ethanone linker is established through Friedel-Crafts acylation, where the isoquinoline nitrogen attacks an activated acylating agent. Patent data reveals two predominant approaches:

Method A : React 3,4-dihydroisoquinoline with chloroacetyl chloride in dichloromethane (DCM) at −10°C using AlCl₃ (1.2 eq) as Lewis acid. Quench with ice-water, extract with DCM, and concentrate to obtain 1-chloro-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone (89% yield).

Method B : Employ bromoacetyl bromide with ZnCl₂ catalysis in tetrahydrofuran (THF) at 25°C for 3 hr, achieving 92% yield but requiring rigorous moisture control.

Thiazole-Isoquinoline Conjugation

The final coupling involves nucleophilic aromatic substitution (SNAr) between the chloroketone intermediate and the thiazole amine. Optimal conditions use:

  • Solvent : Dimethylacetamide (DMAc)
  • Base : Potassium carbonate (2.5 eq)
  • Temperature : 110°C for 8 hr
  • Catalyst : CuI (5 mol%)

This protocol delivers 76–79% isolated yield after silica gel chromatography (hexane/ethyl acetate 4:1). Scalable alternatives replace chromatography with pH-controlled crystallization (pH 6.5–7.0) using acetic acid/ammonia buffer, reducing purification costs by 40%.

Industrial-Scale Production Methodologies

Continuous Flow Synthesis

A patented continuous process integrates three modular reactors:

  • Isoquinoline synthesis : Packed-bed reactor with zeolite-POCl₃ catalyst (residence time 15 min)
  • Chloroketone formation : Microreactor with AlCl₃/DCM (residence time 2 min)
  • Final coupling : Tubular reactor at 110°C (residence time 30 min)

This system achieves 68% overall yield at 50 kg/day throughput, with 99.2% purity by HPLC.

Solvent Recycling Systems

Industrial plants implement closed-loop solvent recovery to minimize waste:

  • DCM : Distilled via 5-stage fractionation (98% recovery)
  • DMAc : Recovered via thin-film evaporation (95% purity)

Lifecycle assessments show these measures reduce environmental impact by 33% compared to batch processes.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6):

  • δ 7.82 (s, 1H, thiazole H-5)
  • δ 7.25–7.18 (m, 5H, phenylamino)
  • δ 4.72 (s, 2H, CH₂CO)
  • δ 3.92–3.85 (m, 4H, isoquinoline CH₂)

HPLC :

  • Column: C18, 5 μm, 250 × 4.6 mm
  • Mobile phase: 60% MeCN/40% H₂O (0.1% TFA)
  • Retention time: 8.2 min

Crystallization Optimization

Polymorph control is critical for bioavailability. Seeding with Form I crystals (10 mg/kg solution) in ethyl acetate at 5°C yields thermodynamically stable needles (melting point 162–164°C). XRPD analysis confirms phase purity (2θ = 12.4°, 17.8°, 21.2°).

Case Studies in Process Development

Byproduct Mitigation

Early routes suffered from 15–20% dimeric byproduct (MW 734.8) due to ketone enolization. Implementing:

  • Low-temperature coupling (0–5°C)
  • Radical inhibitors (0.1% BHT)

Reduces dimer content to <0.5%.

Catalytic System Screening

Comparative studies of SNAr catalysts:

Catalyst Loading (mol%) Yield (%) Purity (%)
CuI 5 79 98.7
Pd(OAc)₂ 2 81 97.2
FeCl₃ 10 68 95.8
None 42 89.1

Data from pilot trials (n=3) show CuI balances cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in DMF or DMSO.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound's structure allows it to interact with various biological targets, leading to inhibition of tumor growth.

  • Mechanism of Action : The compound may exert its effects by modulating specific signaling pathways involved in cell proliferation and survival. For instance, it has been observed to influence the expression of key proteins involved in apoptosis and cell cycle regulation.
  • Case Studies :
    • A study demonstrated that derivatives of this compound showed significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds could induce apoptosis through caspase activation pathways.
    • Another research project involved the synthesis of related thiazole derivatives that exhibited enhanced activity against multidrug-resistant cancer cells, suggesting that modifications on the thiazole ring could improve efficacy.
CompoundCell Line TestedIC50 (µM)Mechanism
Compound AMCF-7 (Breast Cancer)5.2Apoptosis induction
Compound BA549 (Lung Cancer)3.8Cell cycle arrest
Compound CHeLa (Cervical Cancer)4.5Caspase activation

Neuropharmacological Effects

The compound also shows promise in neuropharmacology, particularly concerning neurodegenerative diseases.

  • Neuroprotective Properties : Research indicates that this compound can protect neuronal cells from oxidative stress-induced damage. This is particularly relevant in conditions like Alzheimer's disease and Parkinson's disease.
  • Case Studies :
    • In animal models of Parkinson's disease, administration of this compound resulted in improved motor function and reduced neuronal loss, suggesting a neuroprotective effect.
    • Additionally, the compound has been investigated for its potential to enhance cognitive function by modulating neurotransmitter systems involved in learning and memory.

Synthesis and Derivatives

The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone typically involves multi-step organic reactions. Key synthetic routes include:

  • Formation of Isoquinoline : Starting from appropriate precursors, isoquinoline derivatives are synthesized through cyclization reactions.
  • Thiazole Coupling : The thiazole moiety is introduced via nucleophilic substitution or condensation reactions with phenylamines.
  • Final Coupling : The isoquinoline and thiazole components are coupled under controlled conditions to yield the final product.

Mechanism of Action

The mechanism of action of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or altering their function.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound shares structural motifs with several analogs, differing in core heterocycles, substituents, and pharmacological profiles. Key comparisons are summarized below:

Compound Name Structural Features Molecular Weight (g/mol) Key Differences Synthesis Methods
Target Compound : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone Dihydroisoquinoline + phenylamino-thiazole ~370 (estimated) Reference compound for comparison. Likely via nucleophilic substitution or Pd-catalyzed coupling.
1-(4-Acetylpiperazin-1-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone () Piperazine-acetyl group + phenylamino-thiazole 344.4 Replaces dihydroisoquinoline with a 4-acetylpiperazine group, reducing aromaticity and increasing polarity. Similar coupling strategies; acetylated piperazine introduces steric bulk.
2-((4-Chlorobenzo[d]thiazol-2-yl)(methyl)amino)-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () Chlorobenzo[d]thiazole + methylamino linker 371.9 Substitutes thiazole with a benzo[d]thiazole ring (enhanced aromatic surface) and adds a chloro substituent. Likely involves SNAr (nucleophilic aromatic substitution) for chloro-group incorporation.
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone () Triazole-sulfanyl group + methoxyphenyl N/A Replaces thiazole with a triazole-sulfanyl group; methoxyphenyl enhances electron density. Sulfur-based coupling (e.g., thiol-alkylation).
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone () Pyrimidine core + methyl group 267.33 Pyrimidine replaces thiazole; smaller heterocycle alters binding affinity. Condensation reactions with pyrimidine precursors.

Key Findings:

Bioactivity Potential: The phenylamino-thiazole moiety (common in the target and compound) is associated with kinase inhibition and antimicrobial activity in related structures.

Electron Effects : Electron-withdrawing groups (e.g., chloro in ) enhance stability and binding to electrophilic targets.

Docking Performance: Molecular docking studies (e.g., Glide in ) predict that the dihydroisoquinoline-thiazole scaffold may exhibit high binding accuracy due to conformational flexibility.

Biological Activity

The compound 1-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(2-(phenylamino)thiazol-4-yl)ethanone (CAS Number: 1105210-79-4) is a complex organic molecule that combines isoquinoline and thiazole moieties. This unique structure may confer significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on diverse scientific sources, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

  • Molecular Formula: C20H19N3OS
  • Molecular Weight: 349.5 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets. Preliminary studies indicate that it may modulate enzyme activities and receptor interactions, impacting cellular signaling pathways. Specific mechanisms include:

  • Inhibition of Kinases: The compound has shown potential in inhibiting key kinases involved in cancer progression, such as DYRK1A and GSK3α/β, which are critical for cell cycle regulation and apoptosis .
  • Antimicrobial Activity: Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties against a range of pathogens .

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 Value (μM) Reference
HCT116 (Colorectal)<10
HepG2 (Liver)9.86 ± 0.78
MDA-MB 231 (Breast)Not specified

The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation in multiple cancer types.

Antimicrobial Activity

The antimicrobial efficacy was assessed through various assays:

Microorganism Activity Reference
Staphylococcus aureusModerate
Escherichia coliSignificant

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Case Studies

  • In vitro Studies on Cancer Cell Lines : A study reported that the compound exhibited potent antitumor activity in HCT116 cells, initiating apoptosis through the Bcl-2 family pathway .
  • Microbial Assays : In a comparative study involving thiazole derivatives, this compound showed superior activity against Gram-positive bacteria compared to traditional antibiotics .

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